molecular formula C23H36O3 B15131476 Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)-

Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)-

Cat. No.: B15131476
M. Wt: 360.5 g/mol
InChI Key: JBTKKLIVMXHACD-ZJVDHISLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- typically involves multi-step organic reactions. The starting material is often a suitable androstane derivative, which undergoes hydroxylation at specific positions to introduce the triol functionality. The methylene group at position 17 is introduced via methylenation reactions, and the cyclic acetal is formed through acetalization with acetone under acidic conditions .

Industrial Production Methods

large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce deoxygenated steroids .

Scientific Research Applications

Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex steroids and organic molecules.

    Biology: Studied for its potential biological activities, including interactions with steroid receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.

    Industry: Utilized in the development of specialized materials and chemical products.

Mechanism of Action

The mechanism of action of Androstane-3,6,7-triol, 17-methylene-, cyclic 6,7-(1-methylethylidene acetal), (3beta,5alpha,6alpha,7beta)- involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, influencing various biological pathways and processes. The exact pathways and molecular targets are still under investigation .

Properties

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

(2R,6R,9S,12R,16S,20S)-4,4,12,16-tetramethyl-17-methylidene-3,5-dioxapentacyclo[11.7.0.02,6.07,12.016,20]icosan-9-ol

InChI

InChI=1S/C23H36O3/c1-13-6-7-15-18-16(9-11-22(13,15)4)23(5)10-8-14(24)12-17(23)19-20(18)26-21(2,3)25-19/h14-20,24H,1,6-12H2,2-5H3/t14-,15-,16?,17?,18?,19+,20+,22+,23+/m0/s1

InChI Key

JBTKKLIVMXHACD-ZJVDHISLSA-N

Isomeric SMILES

C[C@]12CCC3C([C@@H]1CCC2=C)[C@@H]4[C@@H](C5[C@@]3(CC[C@@H](C5)O)C)OC(O4)(C)C

Canonical SMILES

CC1(OC2C3CC(CCC3(C4CCC5(C(C4C2O1)CCC5=C)C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.